1-tert-Butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate hydrochloride
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Overview
Description
1-tert-Butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique diazepane ring structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate hydrochloride typically involves the following steps:
Formation of the Diazepane Ring: The initial step involves the cyclization of appropriate precursors to form the 1,4-diazepane ring. This can be achieved through nucleophilic substitution reactions where a diamine reacts with a dihalide under basic conditions.
Introduction of tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced via alkylation reactions. These reactions often require strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nitrogen atoms, followed by the addition of tert-butyl halides and methyl halides.
Carboxylation: The carboxylate groups are introduced through carboxylation reactions, typically using carbon dioxide (CO2) in the presence of a base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles such as halides or alkoxides replace existing substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated diazepane derivatives.
Scientific Research Applications
1-tert-Butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The diazepane ring structure allows for interactions with biological macromolecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
- 1-tert-Butyl 2-methyl 1,4-diazepane-1-carboxylate hydrochloride
- tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate
- (S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate
Comparison: 1-tert-Butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate hydrochloride is unique due to the presence of two carboxylate groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one carboxylate group. This structural difference can lead to variations in solubility, stability, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 1,4-diazepane-1,2-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-7-5-6-13-8-9(14)10(15)17-4;/h9,13H,5-8H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVMNRDBDUFPDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNCC1C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704269 |
Source
|
Record name | 1-tert-Butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253789-34-2 |
Source
|
Record name | 1-tert-Butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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